Ethyl 2-(6-methoxyquinolin-4-yl)acetate: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Ethyl 2-(6-methoxyquinolin-4-yl)acetate: Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the 6-methoxyquinoline scaffold is recognized as a "privileged structure," historically anchoring antimalarial therapies (e.g., quinine analogs) and increasingly serving as a core pharmacophore in targeted kinase inhibitors[1]. Ethyl 2-(6-methoxyquinolin-4-yl)acetate (CAS: 394223-34-8) represents a highly versatile, synthetically tractable building block. By featuring an ethyl acetate moiety at the C4 position of the quinoline ring, this compound provides a critical linchpin for downstream diversification—enabling facile cross-coupling, enolate alkylation, and amidation.
This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven experimental workflows, designed to empower researchers to integrate this intermediate into complex Active Pharmaceutical Ingredient (API) synthesis with high fidelity.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical behavior of Ethyl 2-(6-methoxyquinolin-4-yl)acetate is paramount for optimizing reaction conditions and isolation protocols. The molecule exhibits a unique electronic push-pull system: the electron-donating 6-methoxy group increases the electron density of the quinoline system, while the quinoline nitrogen and the C4-acetate group introduce distinct localized dipoles.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters of the compound, critical for predicting solubility, phase partitioning, and thermal stability during synthesis[2],[3].
| Property | Value / Specification | Mechanistic Implication |
| Chemical Name | Ethyl 2-(6-methoxyquinolin-4-yl)acetate | N/A |
| CAS Number | 394223-34-8 | N/A |
| Molecular Formula | C₁₄H₁₅NO₃ | N/A |
| Molecular Weight | 245.28 g/mol | Optimal size for fragment-based drug design (FBDD). |
| Density | 1.2 ± 0.1 g/cm³ | Indicates dense molecular packing driven by π−π stacking. |
| Boiling Point | 383.0 ± 27.0 °C at 760 mmHg | High BP reflects strong intermolecular dipole-dipole interactions. |
| Hydrogen Bond Acceptors | 4 (N, 3x O) | High potential for target protein interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Donors | 0 | Highly lipophilic in its neutral state; requires functionalization for aqueous solubility. |
Structural Causality and Reactivity
The methylene bridge ( −CH2− ) situated between the electron-deficient quinoline C4 position and the ester carbonyl is highly activated. The acidity (lower pKa ) of these protons is caused by the stabilization of the resulting conjugate base (enolate) through resonance delocalization into both the ester carbonyl and the aromatic quinoline system. This makes the compound an excellent candidate for base-catalyzed alkylation or Knoevenagel-type condensations.
Synthetic Utility & Reactivity Pathways
In drug development, Ethyl 2-(6-methoxyquinolin-4-yl)acetate is rarely the final API; rather, it is a precursor. The strategic value of this molecule lies in its orthogonal reactivity sites. The ester can be hydrolyzed to an acid for amide coupling, reduced to an alcohol, or the alpha-carbon can be deprotonated for carbon-carbon bond formation.
Divergent synthetic pathways of Ethyl 2-(6-methoxyquinolin-4-yl)acetate in API development.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize the hydrolysis pathway, as converting the ester to 2-(6-methoxyquinolin-4-yl)acetic acid is the most common prerequisite for synthesizing modern kinase inhibitors (e.g., JNK2 inhibitors) via subsequent amide couplings[1].
Protocol: Controlled Hydrolysis to 2-(6-methoxyquinolin-4-yl)acetic acid
Objective: Cleave the ethyl ester to yield the free carboxylic acid without disturbing the methoxy ether or inducing decarboxylation.
Rationale for Reagent Selection: We utilize Lithium Hydroxide monohydrate ( LiOH⋅H2O ) rather than Sodium Hydroxide ( NaOH ). The Li+ ion acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen, thereby increasing its electrophilicity and allowing the hydroxide nucleophile to attack efficiently at ambient temperatures. This prevents the thermal degradation often seen with harsher bases.
Step-by-step self-validating workflow for the controlled hydrolysis of the ester.
Step-by-Step Methodology:
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Dissolution: Suspend 1.0 equivalent of Ethyl 2-(6-methoxyquinolin-4-yl)acetate in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v) to a concentration of 0.2 M. Causality: The mixed solvent system ensures solubility of both the highly lipophilic organic starting material (THF/MeOH) and the inorganic base (H₂O).
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Base Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 equivalents of LiOH⋅H2O .
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Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Self-Validation Check: Pull a 10 µL aliquot, quench in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=246.3 ) is fully replaced by the acid mass ( [M+H]+=218.2 ).
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Workup & Acidification: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water. Cool to 0 °C and meticulously add 1M HCl dropwise until the pH reaches exactly 4.5. Causality: pH 4.5 approximates the isoelectric point of the resulting zwitterionic compound (basic quinoline nitrogen + acidic carboxylate), ensuring maximum precipitation and minimizing product loss in the aqueous phase.
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Isolation: Filter the resulting off-white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 10 mL) to remove residual lithium salts. Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure acid.
Analytical Validation Standards
To confirm the integrity of the purchased or synthesized Ethyl 2-(6-methoxyquinolin-4-yl)acetate[3], the following analytical benchmarks must be met before proceeding to downstream API synthesis:
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¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl ester signals: a quartet around δ 4.15 ppm ( 2H,−CH2−CH3 ) and a triplet around δ 1.25 ppm ( 3H,−CH2−CH3 ). The highly activated C4-methylene bridge will appear as a sharp singlet around δ 4.00 ppm ( 2H,Ar−CH2−CO ). The methoxy group should appear as a prominent singlet at δ 3.95 ppm ( 3H,−OCH3 ).
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HPLC Purity: >98% (UV detection at 254 nm, utilizing a C18 reverse-phase column with an Acetonitrile/Water + 0.1% TFA gradient).
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Mass Spectrometry (ESI+): Expected [M+H]+ peak at m/z 246.28.
References
- ethyl 2-(6-methoxyquinolin-4-yl)
- 394223-34-8|ethyl 2-(6-methoxyquinolin-4-yl)
- Discovery of 6l with a New Skeleton of 6-Oxo-N-(4-(Quinolin-4-yloxy)phenyl)

